1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 It is characterized by a cyclopropane ring attached to a pyrazole ring, which is further substituted with a methyl group
Preparation Methods
The synthesis of 1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Pyrazole Formation: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common reagents and conditions used in these reactions include transition metal catalysts, bases, and solvents like tetrahydrofuran or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-Methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the cyclopropane ring, making it less rigid and potentially less selective in its interactions.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: The presence of a chloro group and an ethyl group introduces different electronic and steric effects, altering its reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with different substitution patterns, affecting its chemical and biological properties.
Properties
IUPAC Name |
1-(4-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-9-10-6(5)8(2-3-8)7(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMVSUVUGIFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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